molecular formula C8H11ClN2O2 B1359231 ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate CAS No. 51292-38-7

ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate

Cat. No.: B1359231
CAS No.: 51292-38-7
M. Wt: 202.64 g/mol
InChI Key: VLEOASZSAMFAPY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate is a pyrazole-based ester compound characterized by a chloro substituent at the 4-position of the pyrazole ring and an ethyl propanoate side chain. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability . The chloro substituent in this compound enhances its stability and influences electronic properties, making it a valuable intermediate in synthesis .

Properties

IUPAC Name

ethyl 2-(4-chloropyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-3-13-8(12)6(2)11-5-7(9)4-10-11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEOASZSAMFAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-1H-pyrazole with ethyl 2-bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in the development of new pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The chloro-substituted pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

The substitution pattern on the pyrazole ring significantly impacts physicochemical properties and reactivity. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Purity Key Features
Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate - C₈H₁₁ClN₂O₂ 202.64* 4-Cl - Electron-withdrawing Cl enhances stability
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate 1006682-83-2 C₈H₁₃N₃O₂ 199.21* 4-NH₂ - Amino group increases nucleophilicity
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate 1175275-82-7 C₇H₉IN₂O₂ 280.07* 4-I, methyl ester 97% Iodo substituent enables cross-coupling reactions
Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate 1354705-65-9 C₉H₁₃IN₂O₂ 308.12 4-I, 3-Me - Steric hindrance from methyl group

*Calculated molecular weights based on formula.

  • Electronic Effects: The chloro group (4-Cl) in the target compound is electron-withdrawing, reducing the pyrazole ring’s electron density compared to the amino (4-NH₂) analog, which is electron-donating. This difference affects reactivity in electrophilic substitution or metal-catalyzed reactions .
  • Functional Group Utility: Iodo-substituted derivatives (e.g., 4-I) are pivotal in Suzuki-Miyaura cross-coupling reactions, whereas the amino group (4-NH₂) facilitates condensation or amidation reactions .

Variations in the Ester Group

The ester moiety (ethyl vs. methyl) influences solubility and hydrolysis rates:

  • Ethyl Esters: this compound and its analogs exhibit higher lipophilicity than methyl esters, affecting bioavailability and membrane permeability .
  • Methyl Esters: Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate () may hydrolyze faster under basic conditions due to reduced steric protection of the ester carbonyl.

Analytical and Application Insights

  • NMR Analysis: Derivatives like 2-(2-(4-fluorophenyl)hydrazono)propanoate () highlight challenges in quantifying pyruvate analogs via ¹H-NMR due to solvent exchangeability. Internal standards (e.g., ethyl viologen) may improve accuracy for similar compounds .
  • Pharmaceutical Potential: Pyrazole esters are intermediates in drug synthesis. For example, the amino analog () could serve as a precursor for kinase inhibitors, while iodo derivatives () are useful in radiopharmaceuticals .

Biological Activity

Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a chlorine atom. Its molecular formula is C8H10ClN3O2C_8H_{10}ClN_3O_2, with a molecular weight of approximately 203.63 g/mol. The presence of the pyrazole moiety is crucial for its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with enzymes and receptors through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by forming hydrogen bonds and hydrophobic interactions with active site residues. This inhibition can lead to altered metabolic pathways, making it a candidate for drug development.
  • Receptor Modulation : The pyrazole structure allows for interaction with various receptor sites, potentially modulating their activity and influencing physiological responses.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies indicate significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, possibly through inhibition of cyclooxygenase enzymes, which play a role in inflammatory processes .
  • Antitumor Activity : Research has shown that pyrazole derivatives can exhibit cytotoxic effects against cancer cell lines, indicating that this compound may also possess antitumor potential .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds. Below are key findings:

StudyBiological ActivityFindings
AntimicrobialShowed significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
AntitumorExhibited cytotoxicity in vitro against several human tumor cell lines, with IC50 values ranging from 10 to 20 µM.
Anti-inflammatoryInhibited COX enzymes in vitro, leading to reduced prostaglandin synthesis.

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives to understand its unique properties:

Compound NameMolecular FormulaKey Features
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoateC8H10BrN3O2Bromine substitution may enhance reactivity but alter biological activity.
Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)propanoateC8H10FN3O2Fluorine substitution affects pharmacokinetics and receptor binding affinity.

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